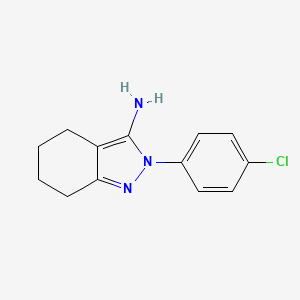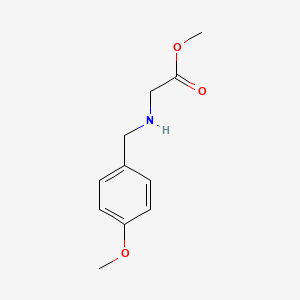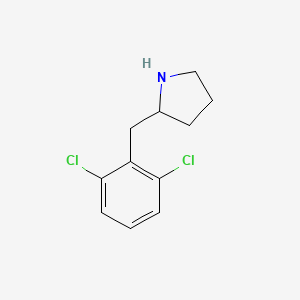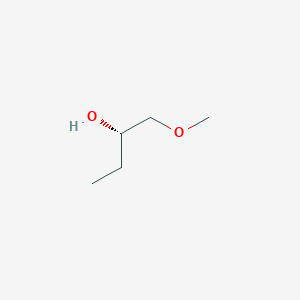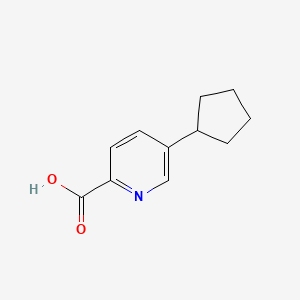![molecular formula C13H15N3 B8700429 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile CAS No. 17380-42-6](/img/structure/B8700429.png)
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile
Vue d'ensemble
Description
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring substituted with a dimethylaminoethyl group and a carbonitrile group.
Méthodes De Préparation
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with dimethylaminoethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype . This interaction modulates various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives such as dimethyltryptamine and indole-3-acetic acid:
Dimethyltryptamine: Similar in structure but primarily known for its hallucinogenic properties.
Indole-3-acetic acid: A plant hormone with different biological activities compared to this compound.
This compound stands out due to its unique combination of a dimethylaminoethyl group and a carbonitrile group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
17380-42-6 |
|---|---|
Formule moléculaire |
C13H15N3 |
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13/h3-4,7,9,15H,5-6H2,1-2H3 |
Clé InChI |
DSNBRTOYUJFTAH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
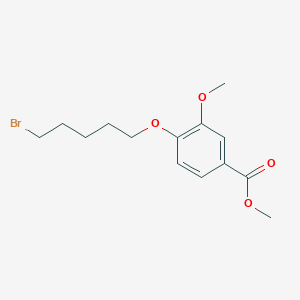
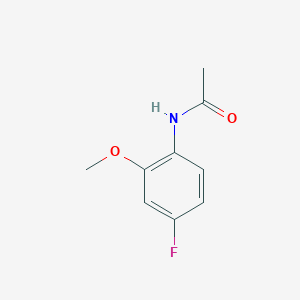
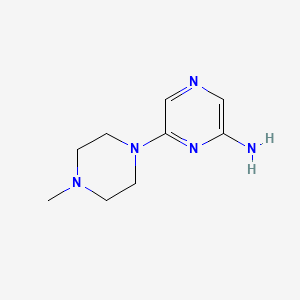
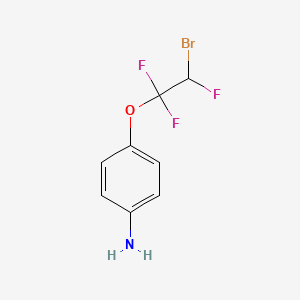
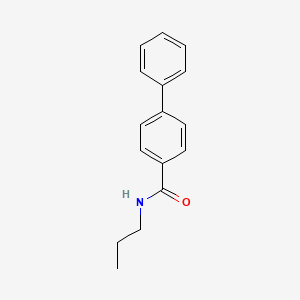
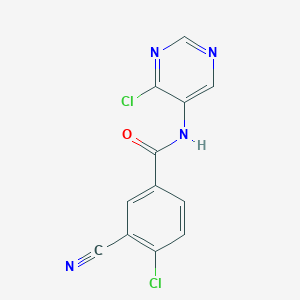
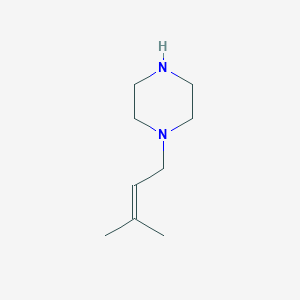
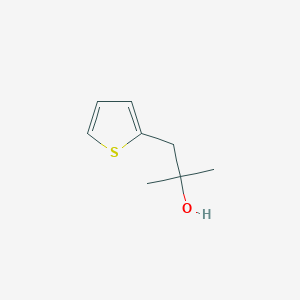
![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)
